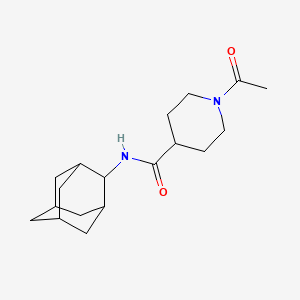![molecular formula C19H18ClN3O3 B5427156 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-3-methoxybenzamide](/img/structure/B5427156.png)
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-3-methoxybenzamide, also known as CM-272, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-3-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways involved in cell growth, inflammation, and neurodegeneration. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the production of inflammatory mediators. In addition, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Moreover, this compound has been shown to modulate the activity of various ion channels, including voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and physiological effects
This compound has been shown to have various biochemical and physiological effects, depending on the target pathway and cell type. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which are mechanisms of cell death. In addition, this compound has been shown to inhibit the invasion and migration of cancer cells, which are mechanisms of metastasis. In inflammatory cells, this compound has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. Moreover, this compound has been shown to reduce the activation of microglia, which are immune cells in the brain that are involved in neuroinflammation. In neurons, this compound has been shown to enhance the survival and function of neurons, which are mechanisms of neuroprotection.
Advantages and Limitations for Lab Experiments
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-3-methoxybenzamide has several advantages for lab experiments, including its high potency and selectivity for various targets. Moreover, this compound has been shown to have good pharmacokinetic properties, making it a potential candidate for in vivo studies. However, this compound also has some limitations, including its low solubility in water, which can affect its bioavailability. In addition, this compound has not been extensively studied in vivo, and its toxicity and side effects are not fully understood.
Future Directions
There are several future directions for the research on N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-3-methoxybenzamide, including the optimization of its chemical structure to improve its potency and selectivity. Moreover, further studies are needed to determine the pharmacokinetics and toxicity of this compound in vivo. In addition, the potential therapeutic applications of this compound in other diseases, such as cardiovascular diseases and metabolic disorders, should be explored. Furthermore, the development of novel drug delivery systems for this compound could enhance its bioavailability and efficacy. Finally, the combination of this compound with other drugs or therapies could enhance its therapeutic effects and reduce its side effects.
Synthesis Methods
The synthesis of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-3-methoxybenzamide involves a multi-step process that starts with the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenyl hydrazine. The resulting product is then reacted with ethyl 3-methoxybenzoate to form N-ethyl-3-methoxybenzohydrazide. The final step involves the reaction of N-ethyl-3-methoxybenzohydrazide with chloroacetic acid and triethylamine to form this compound.
Scientific Research Applications
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-3-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Moreover, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.
properties
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-ethyl-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-3-23(19(24)14-5-4-6-16(11-14)25-2)12-17-21-18(22-26-17)13-7-9-15(20)10-8-13/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCLOIVAFWIRGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-fluoro-2-{[(3R*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]methyl}-4(1H)-quinolinone](/img/structure/B5427085.png)
![4-[allyl(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5427097.png)
![3-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine](/img/structure/B5427099.png)
![3-[benzyl(methyl)amino]-1-(2,4-dimethylphenyl)-2,5-pyrrolidinedione](/img/structure/B5427108.png)
![4-[methyl(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5427111.png)
![N-(4-{3-[4-(dimethylamino)phenyl]acryloyl}phenyl)-3-(2-furyl)acrylamide](/img/structure/B5427112.png)


![ethyl [7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5427132.png)
![N-ethyl-5-{[methyl(5-quinolinylmethyl)amino]methyl}-2-pyrimidinamine](/img/structure/B5427137.png)
![{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5427140.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide](/img/structure/B5427146.png)

![7-[2-(2-methoxyphenyl)ethyl]-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5427166.png)